1-Fluoro-4-nitrobenzene

Description

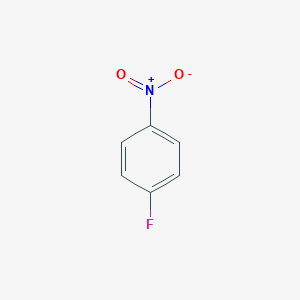

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQDTOYDVUWQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022025 | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Liquid or low melting solid; mp = 22-24 deg C; [MSDSonline] | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

206-207 °C | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL, ETHER; INSOL IN WATER | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3300 @ 20 °C/4 °C | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES | |

CAS No. |

350-46-9 | |

| Record name | 4-Fluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2M2FH7XHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

27 °C | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-4-nitrobenzene: Physical and Chemical Properties for Researchers and Drug Development Professionals

An authoritative overview of the essential physical, chemical, and reactive properties of 1-Fluoro-4-nitrobenzene, a key intermediate in pharmaceutical and materials science.

Introduction

This compound is a critical aromatic building block extensively utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel polyimides.[1][2] Its utility stems from the unique reactivity conferred by the presence of both a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom on the benzene ring. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its handling and synthesis, and a detailed look at its most prominent reaction mechanism.

Physical and Chemical Properties

This compound is a yellow, combustible liquid or low-melting solid with a distinct aromatic odor characteristic of nitro compounds.[1][3] It is stable under recommended storage conditions but is light-sensitive.[3][4]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄FNO₂ | [5] |

| Molecular Weight | 141.10 g/mol | [5] |

| CAS Number | 350-46-9 | [6] |

| Appearance | Clear yellow to dark brown liquid/solid | [7][8] |

| Melting Point | 21-27 °C | [9][10][11] |

| Boiling Point | 204-216 °C | [4][6][9] |

| Density | 1.33 g/mL at 25 °C | [6][9] |

| Flash Point | 83-90 °C (closed cup) | [4][6][10] |

| Refractive Index (n20/D) | 1.531 | [3][9] |

| Vapor Pressure | 5.5 mmHg at 70 °C | [3][9] |

| Vapor Density | >1 (vs air) | [9][12] |

| log P (octanol/water) | 1.8 | [7][10] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [1][4][8] |

| Ethanol | Soluble | [1][8] |

| Ether | Soluble | [8] |

| Acetone | Soluble | [1] |

| Chloroform | Soluble | [1] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Key Spectral Data for this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (300 MHz, neat) | δ 8.26 (d, J = 9.2 Hz, 2H), δ 7.24 (d, J = 8.2 Hz, 2H) | [11] |

| ¹³C NMR (Solvent: DMSO-d6) | Specific peak data not readily available in summarized format. | [13] |

| ¹⁹F NMR (Solvent: CH₃CN) | Specific peak data not readily available in summarized format. | [14] |

| FTIR (Neat) | A full spectrum is available, key peaks include those for C-F, C-NO₂, and aromatic C-H stretches. | [9] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 141 | [7] |

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the interplay between the fluoro and nitro substituents. The potent electron-withdrawing nature of the nitro group significantly impacts the stability and reactivity of the compound, making it highly susceptible to nucleophilic aromatic substitution (SNA).[1]

Stability and Storage: this compound is stable under normal conditions.[10][15] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, away from light, heat, flames, and sparks.[4][10] Incompatible materials include strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[4][10]

Hazardous Decomposition: Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[10]

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

A cornerstone of this compound's utility is its participation in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[16] The fluorine atom, despite being a poor leaving group in other substitution reactions like SN1 and SN2, is an excellent leaving group in this context due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates the initial nucleophilic attack—the rate-determining step of the reaction.[13]

The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5]

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Experimental Protocols

Synthesis of this compound via Halogen Exchange

This protocol is adapted from a general procedure for the synthesis of nitroarenes.[10]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloronitrobenzene (1 equivalent), potassium fluoride (1.5-2 equivalents), and a phase transfer catalyst such as tetramethylammonium chloride in an appropriate solvent like DMSO or DMF.

-

Reaction Conditions: Heat the mixture to a temperature between 150-240 °C.[17]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Extraction: Add saturated brine to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by thin-layer chromatography or distillation.[10]

Purification by Distillation

For larger quantities, purification can be achieved by vacuum distillation.

-

Setup: Assemble a standard vacuum distillation apparatus.

-

Distillation: Heat the crude this compound under reduced pressure. Collect the fraction that distills at the appropriate boiling point and pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general procedure for the analysis of volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector: Use a split/splitless injector, typically in splitless mode for trace analysis.

-

Column: A high-resolution fused silica capillary column is suitable.

-

Oven Program: An initial temperature of around 150 °C, followed by a ramp to a higher temperature (e.g., 320 °C) is a typical starting point.[16]

-

Carrier Gas: Helium is commonly used.[16]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is standard.

-

Detector: A mass spectrometer operating in full scan mode or selected ion monitoring (SIM) for targeted analysis.

-

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in the mass spectrum, comparing it to a known standard.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide array of more complex molecules.[1] In the pharmaceutical industry, it is a key precursor for the synthesis of various therapeutic agents.[2] For example, it can be hydrogenated to produce 4-fluoroaniline, a precursor for certain fungicides and other bioactive molecules.[18] Its reactivity also makes it valuable in the preparation of novel soluble aromatic polyimides in materials science.[4]

Conclusion

This compound is a compound of significant interest to researchers and professionals in drug development and materials science. Its well-defined physical properties, predictable chemical reactivity, and versatility as a synthetic intermediate make it an invaluable tool in modern organic chemistry. A thorough understanding of its properties and handling procedures, as outlined in this guide, is essential for its safe and effective use in the laboratory and in industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 4-Fluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 11. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]

- 12. who.int [who.int]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 16. mdpi.com [mdpi.com]

- 17. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 18. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1-fluoro-4-nitrobenzene via the Halex Process

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1-fluoro-4-nitrobenzene, a key intermediate in the production of various pharmaceuticals and agrochemicals, is efficiently achieved through the Halex process. This process, a cornerstone of industrial aromatic fluorination, involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, 1-chloro-4-nitrobenzene is reacted with an alkali metal fluoride, such as potassium fluoride (KF), at elevated temperatures in a polar aprotic solvent. The presence of an electron-withdrawing group, in this case, the nitro group (-NO2), is crucial as it activates the aromatic ring towards nucleophilic attack by the fluoride ion.[1][2]

The Halex reaction is often facilitated by the use of phase-transfer catalysts (PTCs) to enhance the solubility and reactivity of the fluoride salt in the organic reaction medium, thereby improving reaction rates and yields.[3] This guide provides a comprehensive overview of the synthesis of this compound via the Halex process, including detailed experimental protocols, a summary of reaction parameters, and a mechanistic overview.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Halex process proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This multi-step process is initiated by the nucleophilic attack of a fluoride ion on the carbon atom bearing the chlorine atom in 1-chloro-4-nitrobenzene. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the para-position plays a critical role in stabilizing this intermediate by delocalizing the negative charge. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.

Diagram of the SNAr Mechanism:

Caption: SNAr mechanism for the synthesis of this compound.

Experimental Workflow:

The general workflow for the synthesis of this compound via the Halex process involves the preparation of the reaction mixture, the reaction itself under controlled conditions, and subsequent work-up and purification of the product. The use of a phase-transfer catalyst is a common and often essential part of the workflow to ensure efficient reaction.

Caption: General experimental workflow for the Halex synthesis.

Quantitative Data Summary

The efficiency of the Halex synthesis of this compound is influenced by several factors, including the choice of solvent, phase-transfer catalyst, reaction temperature, and time. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Solvent on the Yield of this compound

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DMSO | 150 | 15 | >95 | [4] |

| DMF | 150 | 15 | 91.58 | [3] |

| Sulfolane | 150 | 15 | ~80 | [4] |

Table 2: Effect of Phase-Transfer Catalyst (PTC) on Reaction Efficiency

| PTC | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| None | 0 | 150 | 15 | - | <40 | [3] |

| Tetramethylammonium chloride (TMAC) | 4.5 | 150 | 15 | 97.86 | 91.58 | [3] |

| Tetrabutylammonium bromide (TBAB) | 5 | 150 | 15 | ~95 | ~90 | [3] |

| Cetyltrimethylammonium bromide (CTAB) | 5 | 150 | 15 | ~92 | ~87 | [3] |

Table 3: Influence of Reaction Temperature and Time on Yield (Solvent: DMF, Catalyst: TMAC)

| Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| 130 | 15 | ~80 | ~75 | [3] |

| 140 | 15 | ~90 | ~85 | [3] |

| 150 | 12 | ~95 | ~89 | [3] |

| 150 | 15 | 97.86 | 91.58 | [3] |

| 160 | 15 | >98 | ~90 (slight decrease due to side reactions) | [3] |

Detailed Experimental Protocols

The following is a detailed experimental protocol adapted from a study that optimized the synthesis of this compound.[3]

Materials and Equipment:

-

1-chloro-4-nitrobenzene (p-CNB)

-

Potassium fluoride (KF), highly active (e.g., spray-dried)

-

Tetramethylammonium chloride (TMAC)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Vacuum distillation setup

Procedure:

-

Reactant Charging: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-chloro-4-nitrobenzene.

-

Addition of Fluorinating Agent and Solvent: Add highly active potassium fluoride. The recommended molar ratio of KF to p-CNB is 1.75:1. Subsequently, add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Catalyst Addition: Add tetramethylammonium chloride (TMAC) as the phase-transfer catalyst. The optimized dosage is 4.5% by weight relative to the amount of 1-chloro-4-nitrobenzene.

-

Reaction: Heat the reaction mixture to 150°C with vigorous stirring. Maintain this temperature for 15 hours. The reaction progress can be monitored by gas chromatography (GC).

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (primarily potassium chloride) and wash it with a small amount of DMF.

-

Purification: The filtrate, containing the product, is then subjected to vacuum distillation to remove the DMF and isolate the pure this compound. The product is a yellow liquid.

Results:

Under these optimized conditions, a conversion rate of 97.86% and a yield of 91.58% can be achieved.[3]

Conclusion

The Halex process is a robust and industrially viable method for the synthesis of this compound. The reaction's success hinges on the careful control of parameters such as temperature, reaction time, solvent polarity, and the use of an appropriate phase-transfer catalyst. As demonstrated, the use of tetramethylammonium chloride in DMF at 150°C provides high conversion and yield. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to successfully implement and optimize this important transformation in a laboratory or industrial setting. Further research into novel and more efficient phase-transfer catalysts continues to be an area of active investigation to enhance the sustainability and cost-effectiveness of this process.

References

1-Fluoro-4-nitrobenzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Fluoro-4-nitrobenzene, a key reagent and building block in organic synthesis and biochemical analysis. This document outlines its chemical properties, synthesis, and significant applications, with a focus on detailed experimental protocols and mechanistic pathways.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its chemical and physical properties are summarized in the table below, providing essential data for laboratory and research applications.

| Property | Value | Unit |

| CAS Number | 350-46-9 | - |

| Molecular Formula | C₆H₄FNO₂ | - |

| Molecular Weight | 141.10 | g/mol |

| Appearance | Yellow Solid | - |

| Melting Point | 22-24 | °C |

| Boiling Point | 206 | °C |

| Density | 1.340 | g/cm³ |

Synthesis of this compound

The industrial synthesis of this compound is commonly achieved through the Halex process, which involves a halogen exchange reaction.[1] This process is favored for its efficiency and scalability.

Experimental Protocol: Synthesis via Halex Process

This protocol describes the synthesis of this compound from 4-nitrochlorobenzene.

Materials:

-

4-nitrochlorobenzene

-

Potassium fluoride (spray-dried)

-

Aprotic polar solvent (e.g., sulfolane, dimethyl sulfoxide)

-

Phase-transfer catalyst (optional)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, charge the aprotic polar solvent and spray-dried potassium fluoride.

-

Heat the mixture to remove any residual water, often under vacuum.

-

Add 4-nitrochlorobenzene to the anhydrous mixture.

-

Heat the reaction mixture to a temperature typically ranging from 180°C to 250°C.[2]

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is generally complete within 1 to 6 hours.[3]

-

Upon completion, cool the reaction mixture.

-

The product, this compound, can be isolated by distillation under reduced pressure.

Key Reactions and Applications

Due to the strong electron-withdrawing effect of the nitro group, the fluorine atom in this compound is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity is fundamental to its use in synthesizing a wide range of derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the fluoride leaving group.

Experimental Protocol: SNAr with an Amine

This protocol details the reaction of this compound with a secondary amine, pyrrolidine, as a representative example of its SNAr reactivity.[4]

Materials:

-

This compound

-

Pyrrolidine

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and reaction vials/flask

Procedure:

-

Prepare a solution of this compound in anhydrous THF. A typical concentration is around 0.25 M (e.g., 904 mg in 25 mL THF).[4]

-

Prepare a separate solution of pyrrolidine in anhydrous THF. An excess of the amine is typically used (e.g., 10 equivalents, 4.56 g in 25 mL THF).[4]

-

Combine the two solutions in a suitable reaction vessel at room temperature with stirring.

-

The reaction can be performed at room temperature or heated to increase the rate. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-nitro-1-(pyrrolidin-1-yl)benzene.

Application in Peptide Sequencing: The Sanger Method

A close analog, 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, is famously used for the N-terminal amino acid analysis of peptides and proteins.[5][6][7] The principle of this reaction is an SNAr where the N-terminal amino group of a peptide acts as the nucleophile.

Experimental Protocol: N-Terminal Amino Acid Identification

This protocol provides a general workflow for identifying the N-terminal amino acid of a peptide using a fluoronitrobenzene-based reagent.

Materials:

-

Peptide sample

-

1-Fluoro-2,4-dinitrobenzene (FDNB)

-

Sodium bicarbonate

-

Ethanol

-

6 M Hydrochloric acid (HCl)

-

Ether

Procedure:

-

Labeling Reaction:

-

Dissolve the peptide and sodium bicarbonate in water.[5]

-

Add an ethanolic solution of FDNB to the peptide solution.[5]

-

Stir the mixture at room temperature for approximately 2 hours. The N-terminal amino group attacks the FDNB, displacing the fluoride and forming a yellow 2,4-dinitrophenyl (DNP) derivative of the peptide.[5][8]

-

-

Hydrolysis:

-

Identification:

-

The hydrolysate will contain one yellow DNP-amino acid and the other free amino acids.

-

The DNP-amino acid is extracted with ether.

-

Identify the DNP-amino acid by chromatography (e.g., TLC or HPLC) by comparing its migration with known DNP-amino acid standards.[7]

-

References

- 1. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 2. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 3. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. N-terminal amino acid analysis - Biopedia.org [biopedia.org]

- 8. creative-biolabs.com [creative-biolabs.com]

Spectroscopic data of 1-fluoro-4-nitrobenzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-fluoro-4-nitrobenzene

Introduction

This compound (C₆H₄FNO₂) is an aromatic organic compound with a molecular weight of 141.10 g/mol .[1][2] It presents as a yellow solid or oil that melts near room temperature.[2] This compound is a valuable intermediate in the synthesis of various chemicals, including fungicides and pharmaceuticals.[2] The presence of a fluorine atom and a nitro group on the benzene ring creates a distinct electronic environment, making it an excellent subject for spectroscopic analysis. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and structural elucidation.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two sets of signals in the aromatic region, corresponding to the four protons on the benzene ring. The strong electron-withdrawing effect of the nitro group and the electronegativity of the fluorine atom cause the protons to be significantly deshielded, shifting them downfield.[3]

| Solvent | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CDCl₃ | H-2, H-6 | ~8.29 | Multiplet | |

| H-3, H-5 | ~7.24 | Multiplet | ||

| DMSO-d₆ | H-2, H-6 | ~8.35 | Multiplet | |

| H-3, H-5 | ~7.55 | Multiplet |

Data sourced from SpectraBase and ChemicalBook.[4][5][6]

¹³C NMR Data

The ¹³C NMR spectrum shows four distinct signals for the six carbon atoms of the benzene ring, consistent with the molecule's symmetry. The carbon attached to the fluorine atom (C-1) exhibits a large C-F coupling, and the carbon bonded to the nitro group (C-4) is also significantly shifted. Aromatic carbons typically appear in the 120-170 ppm range.[7]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (C-F) | ~165.9 (d, ¹JCF ≈ 255 Hz) |

| C-2, C-6 | ~126.8 (d, ³JCF ≈ 9 Hz) |

| C-3, C-5 | ~116.7 (d, ²JCF ≈ 22 Hz) |

| C-4 (C-NO₂) | ~148.5 |

Note: Coupling constants are approximate. Data sourced from SpectraBase.[8]

¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[9] For this compound, a single signal is observed, with its chemical shift influenced by the electronic environment of the aromatic ring.

| Solvent | Chemical Shift (δ, ppm) | Reference |

| CH₃CN | ~ -106.0 | CFCl₃ |

Data sourced from SpectraBase.[10]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound displays characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 | C-H stretch (aromatic) |

| ~1590 | C=C stretch (aromatic) |

| ~1520 | N-O asymmetric stretch (nitro group) |

| ~1340 | N-O symmetric stretch (nitro group) |

| ~1240 | C-F stretch |

| ~850 | C-H bend (para-disubstituted) |

Data interpreted from spectra available in the NIST Chemistry WebBook and SpectraBase.[11][12]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method used for this analysis.

| m/z | Relative Intensity (%) | Assignment |

| 141 | ~78 | [M]⁺ (Molecular Ion) |

| 111 | ~27 | [M - NO]⁺ |

| 95 | 100 | [M - NO₂]⁺ |

| 75 | ~69 | [C₆H₄F - H - F]⁺ or [C₆H₃]⁺ |

Data sourced from PubChem and SpectraBase.[1][13]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[14] The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[14] The solution is then carefully transferred into a 5 mm NMR tube using a pipette, ensuring the liquid level is between 4.0 and 5.0 cm.[14] The outside of the tube is cleaned with ethanol to remove any contaminants.[14]

-

Data Acquisition : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet. The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming." For ¹H, ¹³C, and ¹⁹F NMR experiments, standard pulse sequences are used to acquire the free induction decay (FID), which is then Fourier transformed to generate the spectrum.

Infrared (IR) Spectroscopy

For a solid sample like this compound, several methods can be employed:

-

Thin Solid Film Method : A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[15] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).[15] After the solvent evaporates, a thin film of the compound remains.[15] The plate is then placed in the spectrometer's sample holder to obtain the spectrum.[15]

-

KBr Pellet Technique : The solid sample is mixed with dry potassium bromide (KBr) powder and ground to a fine consistency.[16][17] This mixture is then pressed under high pressure in a die to form a translucent pellet, which is placed in the sample holder for analysis.[16][17]

-

Attenuated Total Reflectance (ATR) : A small amount of the sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact, and the IR spectrum is recorded. This technique requires minimal sample preparation.[12]

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS), or directly via a heated probe if it has sufficient vapor pressure.[18]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization - EI).[18] This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[18]

-

Mass Analysis : The newly formed ions are accelerated by an electric field and then passed through a magnetic field. The magnetic field deflects the ions based on their mass-to-charge (m/z) ratio.[18][19]

-

Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum which shows the molecular ion and various fragment ions.[19]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information derived for this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

Conclusion

The combined application of NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and confirmation of this compound. Each technique offers unique and complementary information: NMR details the specific electronic environments of the hydrogen, carbon, and fluorine nuclei; IR confirms the presence of key functional groups; and MS establishes the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This integrated spectroscopic data is indispensable for quality control, reaction monitoring, and the development of new synthetic methodologies in chemical research.

References

- 1. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. spectrabase.com [spectrabase.com]

- 11. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. webassign.net [webassign.net]

- 17. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 19. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the Reactivity of 1-Fluoro-4-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-4-nitrobenzene (FNb) is a cornerstone reagent in modern organic synthesis, prized for its high reactivity and versatility as a chemical building block. Its unique electronic structure, featuring a potent electron-withdrawing nitro group and a highly electronegative fluorine atom, renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the core principles governing FNb's reactivity, its applications in pharmaceutical and agrochemical development, detailed experimental protocols for its use, and a comparative analysis of its reactions with various nucleophiles.

Introduction

This compound is an aromatic organic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex molecules.[1] Its significance lies in the predictable and efficient manner in which the fluorine atom can be displaced by a diverse range of nucleophiles. The presence of the nitro group para to the fluorine atom is critical; it strongly activates the benzene ring towards nucleophilic attack, making the fluorine an excellent leaving group in the context of SNAr reactions.[1] This reactivity profile is fundamental to its widespread use in medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents, as well as in the agrochemical industry for producing herbicides and fungicides.[1][2]

Physicochemical and Safety Data

Handling this compound requires adherence to strict safety protocols due to its potential health hazards. It is a combustible liquid and vapor that can cause skin, eye, and respiratory tract irritation.[3] Absorption through the skin may lead to methemoglobinemia, characterized by a bluish discoloration of the skin due to insufficient blood oxygenation.[3] Chronic exposure has been associated with mutagenic effects in laboratory experiments.[3]

Table 1: Physical and Safety Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₄FNO₂ | [4] |

| Molar Mass | 141.10 g/mol | [4] |

| Appearance | Yellow solid or clear yellow liquid | [3][4] |

| Melting Point | 21-24 °C | [4] |

| Boiling Point | 205-207 °C | [4] |

| Density | 1.33 g/mL at 25 °C | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, chloroform | [4][5] |

| Vapor Pressure | 5.5 mmHg at 70 °C | |

| Flash Point | 83-90 °C | [3] |

| CAS Number | 350-46-9 | [4] |

| GHS Hazard Statements | H302, H312, H315, H319, H331, H351, H373, H412 | [6] |

| GHS Precautionary Statements | P260, P261, P280, P301+P312, P302+P352, P304+P340, P311 | [6] |

Reactivity and Mechanism

The primary mode of reactivity for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is facilitated by the strong electron-withdrawing nature of the nitro group, which polarizes the C-F bond and stabilizes the negatively charged intermediate.

The SNAr Mechanism

The SNAr reaction of FNb proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the fluorine. This step is typically the slowest and thus rate-determining. The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7]

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this activated system.

The high electronegativity of fluorine, contrary to trends in aliphatic substitutions (SN1/SN2), makes it a better leaving group than other halogens (Cl, Br, I) in SNAr reactions because it strongly stabilizes the developing negative charge in the Meisenheimer intermediate through its inductive effect.[7][8]

Figure 1: Generalized SNAr reaction pathway for this compound.

Comparative Reactivity with Nucleophiles

This compound reacts with a wide range of nucleophiles. The reactivity is dependent on the nucleophilicity of the attacking species. Below is a summary of typical reactions and observed yields with nitrogen, oxygen, and sulfur-based nucleophiles.

Table 2: Comparative Yields for SNAr Reactions of this compound

| Nucleophile Class | Example Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| Nitrogen | Pyrrolidine | THF | 40-70 °C, Flow Reactor | 1-(4-Nitrophenyl)pyrrolidine | >95% (Conversion) | [9] |

| Nitrogen | Morpholine | DMSO | 90 °C, 10 h | 4-(4-Nitrophenyl)morpholine | 92% | [10] |

| Nitrogen | Aniline | THF | 60 °C, 24 h (with NaH) | N-(4-Nitrophenyl)aniline | 85% | [10] |

| Oxygen | Phenol | Ionic Liquid | 20 °C, 2 h | 4-Nitrophenyl phenyl ether | 95% | [3] |

| Oxygen | 4-Methoxyphenol | Acetonitrile | Reflux, 16 h (with K₂CO₃) | 1-Methoxy-4-(4-nitrophenoxy)benzene | High (not specified) | [10] |

| Sulfur | Sodium Sulfide (Na₂S) | DMF | 20 °C, 1 h | 4-Nitrothiophenol | 75% | [6] |

Applications in Drug Development & Synthesis

The predictable reactivity of FNb makes it an invaluable precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).

Synthesis of Kinase Inhibitors

FNb is a common starting material for kinase inhibitors used in oncology. For instance, it is a key component in some synthetic routes to Nilotinib , a BCR-Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML). The synthesis often involves the coupling of an aniline derivative with an activated carboxylic acid, where the aniline itself is prepared from FNb.

Other Pharmaceutical Applications

Beyond oncology, FNb is used to synthesize:

-

4-Fluoroaniline: Produced by the reduction of the nitro group, 4-fluoroaniline is a precursor for various anti-inflammatory drugs and fungicides.[11]

-

Substituted Anilines and Ethers: These derivatives are crucial intermediates for a wide range of therapeutic agents.[1]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

General Protocol for SNAr with an Amine (e.g., Morpholine)

This procedure outlines a typical laboratory-scale synthesis of a substituted aniline derivative.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, morpholine, and potassium carbonate.

-

Add anhydrous DMSO or DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-(4-nitrophenyl)morpholine.

Protocol for SNAr with a Thiol (Synthesis of 4-Nitrothiophenol)

This protocol describes the synthesis of a thioether derivative, which is subsequently reduced.

Materials:

-

This compound (1.0 eq)

-

Sodium Sulfide (Na₂S) (1.1 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

1 M Sodium Hydroxide (NaOH)

-

6 N Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., Argon), add this compound and sodium sulfide to anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Add 1 M NaOH and wash the aqueous layer with CH₂Cl₂.

-

Acidify the aqueous layer to a pH of ~1-2 with 6 N HCl.

-

Extract the acidified aqueous layer with CH₂Cl₂ (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-nitrothiophenol.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitrothiophenol synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Which is more reactive towards the nucleophilic substitution reaction - askIITians [askiitians.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Thermophysical Properties of 1-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermophysical properties of 1-fluoro-4-nitrobenzene (CAS No: 350-46-9). The data presented herein is crucial for understanding the behavior of this compound in various experimental and industrial settings, including chemical synthesis, reaction engineering, and formulation development. This document summarizes essential quantitative data in structured tables and details the experimental protocols for their determination.

Core Thermophysical Properties

This compound is an organic compound with the formula FC₆H₄NO₂.[1] It is a yellow liquid or solid near room temperature.[1][2] Accurate knowledge of its thermophysical properties is essential for process design, safety assessments, and computational modeling.

Quantitative Data Summary

The following tables summarize the key thermophysical properties of this compound compiled from various sources.

Table 1: Physical and Thermal Properties

| Property | Value | Conditions | Citations |

| Melting Point | 21 °C | - | [3][4][5] |

| 22–24 °C | - | [1] | |

| 27 °C | - | ||

| Boiling Point | 205 °C | at 1 atm | [3][4][5] |

| 214-216 °C | at 1 atm | [6] | |

| Flash Point | 90 °C | closed cup | [4][5][6] |

| 182 °F (83.3 °C) | - | ||

| Vapor Pressure | 5.5 mmHg | at 70 °C | [3][5] |

Table 2: Density and Optical Properties

| Property | Value | Conditions | Citations |

| Density | 1.33 g/mL | at 25 °C | [3][6] |

| 1.33 g/cm³ | at 25 °C | [4] | |

| 1.330 g/cm³ | - | ||

| 1.328 - 1.331 g/cm³ | at 20°C/4°C | [5] | |

| Refractive Index | 1.531 | at 20 °C | [3] |

| 1.5300 - 1.5330 | at 20 °C | [2] | |

| Vapor Density | >1 | vs air | [3] |

| 4.87 | Air = 1.0 | [4] |

Table 3: Solubility and Partitioning

| Property | Value | Conditions | Citations |

| Water Solubility | Insoluble | - | [5] |

| Partition Coefficient (log P) | 1.8 | at 20 °C | [4][5] |

Table 4: Other Properties

| Property | Value |

| Molecular Formula | C₆H₄FNO₂ |

| Molar Mass | 141.101 g·mol⁻¹ |

| Appearance | Clear, yellow liquid or solid |

Experimental Protocols

The following sections describe the general experimental methodologies used to determine the thermophysical properties listed above. These protocols are standard procedures for organic compounds and are applicable to this compound.

3.1. Melting Point Determination (Capillary Method)

The melting point is the temperature at which a substance transitions from solid to liquid. It is a key indicator of purity.

-

Apparatus: Melting point apparatus (e.g., Thiele tube or digital Melt-Temp), thermometer, capillary tubes (sealed at one end).[7]

-

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube to a height of 1-2 cm.[1]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

-

The assembly is placed in a heating bath (e.g., oil in a Thiele tube) or a metal block apparatus.

-

The sample is heated slowly and uniformly, at a rate of about 1-2°C per minute near the expected melting point.[7]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

-

3.2. Boiling Point Determination (Distillation/Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[6][8]

-

Apparatus: Fusion tube (small test tube), capillary tube (sealed at one end), thermometer, heating apparatus (e.g., Thiele tube, aluminum block).[5]

-

Procedure:

-

A few milliliters of the liquid sample are placed in a fusion tube.[9]

-

A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.[5]

-

The fusion tube is attached to a thermometer and heated gently and uniformly.[9]

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[5]

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[10]

-

3.3. Density Measurement (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a highly precise technique for determining the density of liquids.[2]

-

Apparatus: Pycnometer (a glass flask with a specific volume and a ground glass stopper with a capillary), analytical balance, thermostat/water bath.[2][11]

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer (m₀) is accurately measured.

-

The pycnometer is filled with a reference liquid of known density (e.g., distilled water) at a specific temperature. The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped off. The total mass (m₁) is measured.

-

The volume of the pycnometer (V) at that temperature is calculated using the density of the reference liquid.

-

The pycnometer is emptied, dried, and filled with the sample liquid (this compound) at the same temperature. Its mass (m₂) is measured.[12]

-

The mass of the sample liquid is calculated (m_sample = m₂ - m₀).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = m_sample / V.[11]

-

3.4. Viscosity Measurement (Ostwald Viscometer)

Viscosity is a measure of a fluid's resistance to flow. The Ostwald viscometer, a type of capillary viscometer, is commonly used for this measurement.[13][14]

-

Apparatus: Ostwald viscometer, thermostat/water bath, stopwatch, pipette.[13]

-

Procedure:

-

The viscometer is cleaned, dried, and clamped vertically in a constant temperature bath.

-

A precise volume of the sample liquid is introduced into the larger bulb of the viscometer.

-

The liquid is drawn up by suction into the other arm until it is above the upper calibration mark.

-

The liquid is then allowed to flow back down under gravity.

-

The time (t) it takes for the liquid meniscus to pass between the upper and lower calibration marks is measured with a stopwatch.[14]

-

The procedure is repeated with a reference liquid of known viscosity (η_ref) and density (ρ_ref).

-

The viscosity of the sample (η_sample) is calculated using the formula: η_sample = (ρ_sample * t_sample / ρ_ref * t_ref) * η_ref.[13]

-

3.5. Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. DSC is a rapid and simple method for its determination.[15][16]

-

Apparatus: Differential Scanning Calorimeter (DSC), sample and reference crucibles (pans), analytical balance.[16]

-

Procedure:

-

Three separate DSC runs are performed under identical conditions (e.g., heating rate, atmosphere).

-

Baseline Run: An initial scan is run with both the sample and reference crucibles empty to establish the instrument's baseline.[16]

-

Reference Material Run: A known mass of a standard reference material (e.g., sapphire) with a well-characterized heat capacity is placed in the sample crucible, and a scan is performed.

-

Sample Run: The reference material is replaced with a known mass of the sample (this compound), and the final scan is performed.

-

The difference in heat flow between the sample, the reference material, and the baseline is used to calculate the specific heat capacity of the sample as a function of temperature.[17][18]

-

3.6. Thermal Conductivity Measurement (Transient Hot Wire Method)

Thermal conductivity is the property of a material to conduct heat. The transient hot wire (THW) method is an accurate, absolute technique for liquids.[3][19]

-

Apparatus: Transient Hot Wire (THW) apparatus, which includes a thin platinum wire acting as both a heating element and a resistance thermometer, a sample cell, a power source, and a data acquisition system.[20]

-

Procedure:

-

The sample liquid is placed in the measurement cell, immersing the platinum wire.[19]

-

The system is allowed to reach thermal equilibrium at the desired temperature.

-

A step voltage is applied, causing a small, rapid temperature increase in the wire. The measurement is very short (typically ~1 second) to prevent the onset of convection.[3]

-

The temperature rise of the wire over time is recorded by measuring its change in resistance.

-

The thermal conductivity of the liquid is calculated from the slope of the temperature rise versus the logarithm of time, based on the theory of heat conduction from a linear source.[19][20]

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermophysical characterization of a liquid sample like this compound.

Caption: General workflow for thermophysical property determination.

4.2. Interrelation of Thermophysical Properties

This diagram shows the conceptual relationships and dependencies between different thermophysical properties, particularly with respect to temperature.

Caption: Influence of temperature on key thermophysical properties.

References

- 1. byjus.com [byjus.com]

- 2. che.utah.edu [che.utah.edu]

- 3. Transient hot wire method - Wikipedia [en.wikipedia.org]

- 4. pennwest.edu [pennwest.edu]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. scribd.com [scribd.com]

- 13. scribd.com [scribd.com]

- 14. Viscometers: A Practical Guide [machinerylubrication.com]

- 15. mse.ucr.edu [mse.ucr.edu]

- 16. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 17. mdpi.com [mdpi.com]

- 18. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 19. thermtest.com [thermtest.com]

- 20. A Transient Hot Wire Thermal Conductivity Apparatus for Fluids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Fluoro-4-nitrobenzene: Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Fluoro-4-nitrobenzene (CAS No. 350-46-9). The following sections detail the potential hazards, proper handling and storage procedures, emergency response protocols, and toxicological data to ensure the safe and effective use of this compound in a laboratory and drug development setting.

Chemical Identification and Physical Properties

This compound is an aromatic compound used as an intermediate in organic synthesis.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Synonyms | p-Nitrofluorobenzene, 4-Fluoronitrobenzene, p-Fluoronitrobenzene | [2][3] |

| Molecular Formula | C6H4FNO2 | [3][4] |

| Molecular Weight | 141.10 g/mol | [3][5][6] |

| Appearance | Yellow, clear liquid or solid | [3][4][5] |

| Odor | Odorless | [4] |

| Melting Point | 21-27 °C / 70-81 °F | [6][7] |

| Boiling Point | 205-216 °C / 401-421 °F | [3][4][7] |

| Flash Point | 83-90 °C / 181-194 °F (closed cup) | [2][3][6] |

| Density | 1.33-1.34 g/mL at 25 °C | [3][6] |

| Vapor Pressure | 5.5 mmHg at 70 °C | [3][4][6] |

| Vapor Density | >1.0 (air = 1) | [3][6] |

| Solubility | Insoluble in water | [3][4] |

| Log Pow | 1.8 | [4][5][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its toxicity upon inhalation, ingestion, and skin contact, as well as its potential for causing organ damage through prolonged or repeated exposure.[2][4][5] It is also a combustible liquid.[3]

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Data compiled from multiple sources.[2][4][5][7]

GHS Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[2][3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles and/or a face shield).[3][5][7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[3][7]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2][5]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[3][7] Do not breathe dust, fume, gas, mist, vapors, or spray.[2][8]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][3]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2][3][7]

Emergency Procedures

First Aid Measures

Immediate medical attention is required in case of exposure.[2] Always show the safety data sheet to the attending physician.[2][7]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor immediately.[2][3][5] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Call a POISON CENTER or doctor immediately.[2][3][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical advice/attention.[2][3][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[2][3][5] |

Note to Physician: Treat symptomatically.[2][5] For methemoglobinemia, administer oxygen.[3][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][7] Water mist may be used to cool closed containers.[2][4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

-

Specific Hazards: Combustible material.[3][4] Containers may explode when heated.[3][4] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2][3][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][7][8]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[5] Ensure adequate ventilation.[2] Wear appropriate personal protective equipment.[5][7] Remove all sources of ignition.[2][3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or surface water.[2][7]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[3][7]

Toxicological Information

The primary health effects of this compound are acute toxicity and potential long-term organ damage.

| Toxicity Data | Value | Species | Reference |

| LC50 Inhalation (4h) | 2600 mg/m³ | Rat | [3][7] |

| LDLO Oral | 250 mg/kg | Rat | [7] |

Key Health Effects:

-

Acute Effects: Harmful if swallowed or in contact with skin, and toxic if inhaled.[5] It can cause irritation to the skin, eyes, and respiratory system.[2][3] Absorption into the body may lead to cyanosis (bluish discoloration of the skin) due to methemoglobinemia.[3][9]

-

Chronic Effects: May cause damage to organs (gastrointestinal tract) through prolonged or repeated exposure.[2][5] Laboratory experiments have shown mutagenic effects.[3] It is also suspected of causing cancer.[2][4]

Stability and Reactivity

-

Reactivity: No specific reactivity hazards are known under normal conditions.[2]

-

Chemical Stability: Stable under recommended storage conditions.[2][3][5]

-

Conditions to Avoid: Direct sunlight, extremely high or low temperatures, heat, flames, and sparks.[2][3][5]

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[2][3][5][7]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2][3][7]

Disposal Considerations

Dispose of this chemical and its container at a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]

Experimental Protocols & Visualizations

Personal Protective Equipment (PPE) Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

Caption: PPE selection workflow for handling this compound.

First Aid Response Logic

This diagram outlines the decision-making process for providing first aid in case of exposure to this compound.

Caption: First aid decision tree for this compound exposure.

Accidental Spill Response Workflow

The following diagram provides a step-by-step workflow for responding to an accidental spill of this compound.

Caption: Workflow for responding to an accidental spill.

References

- 1. 350-46-9(this compound) | Kuujia.com [kuujia.com]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. lobachemie.com [lobachemie.com]

- 6. This compound 99 350-46-9 [sigmaaldrich.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. msds.nipissingu.ca [msds.nipissingu.ca]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

The Advent of Aromatic Fluorination: A Technical Guide to 1-Fluoro-4-nitrobenzene and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and application of 1-fluoro-4-nitrobenzene and its key analogues. This class of compounds has become indispensable in the fields of medicinal chemistry, agrochemicals, and material science, primarily owing to the unique properties imparted by the fluorine atom and the versatile reactivity of the nitroaromatic core. This document offers detailed experimental protocols, comparative physicochemical data, and visualizations of synthetic and biological pathways to serve as a comprehensive resource for professionals in research and development.

Historical Perspective and Initial Discovery

The introduction of fluorine into aromatic systems has been a pivotal development in organic chemistry. While the direct fluorination of aromatic compounds was historically challenging due to the high reactivity of elemental fluorine, early methods paved the way for the synthesis of compounds like this compound.

One of the foundational methods for the synthesis of fluoroaromatics is the Schiemann reaction , first reported by Günther Schiemann and Günther Winkelmoller in 1927. This reaction involves the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. For this compound, this would involve the diazotization of 4-nitroaniline.

However, the large-scale industrial production of this compound and its analogues was revolutionized by the development of the Halex process . This halogen exchange reaction, which involves the treatment of an activated aromatic chloride with an alkali metal fluoride, has become the predominant method for the synthesis of these compounds.[1]

Physicochemical Properties

The physical and chemical properties of this compound and its analogues are significantly influenced by the interplay of the electron-withdrawing nitro group and the highly electronegative fluorine atom. These properties are critical for their application in synthesis and drug design.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1 | This compound | 350-46-9 | C₆H₄FNO₂ | 141.10 | 22-24 | 206 |

| 2 | 1-Fluoro-2,4-dinitrobenzene | 70-34-8 | C₆H₃FN₂O₄ | 186.09 | 25.8 | 296 |

| 3 | 2-Fluoro-4-nitroanisole | 455-93-6 | C₇H₆FNO₃ | 171.12 | 63-65 | 275 |

| 4 | 4-Chloro-1-fluoro-2-nitrobenzene | 350-30-1 | C₆H₃ClFNO₂ | 175.55 | 35-37 | 237 |

Key Synthesis Methodologies and Experimental Protocols

The synthesis of this compound and its analogues primarily relies on two key strategies: halogen exchange (Halex process) and electrophilic nitration.

Halogen Exchange: The Halex Process

The Halex process is the most common industrial method for the synthesis of this compound.[1] It involves the nucleophilic aromatic substitution of a chlorine atom by a fluoride ion, typically from potassium fluoride, in a polar aprotic solvent at elevated temperatures. The nitro group in the para position activates the ring towards nucleophilic attack.

Experimental Protocol: Synthesis of this compound via the Halex Process

-

Reactants: 4-nitrochlorobenzene, anhydrous potassium fluoride (spray-dried is preferable), and a high-boiling polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane). A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve reaction rates.

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature probe, charge the 4-nitrochlorobenzene and the solvent.

-

Add a molar excess of anhydrous potassium fluoride (typically 1.5-2.0 equivalents).

-

If used, add the phase-transfer catalyst (e.g., 0.05 equivalents).

-

Heat the mixture to 150-250 °C with vigorous stirring.[1]

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the precipitated potassium chloride and excess potassium fluoride.

-

The solvent can be removed by distillation under reduced pressure.

-

The crude product is then purified by fractional distillation to yield pure this compound.

-

Logical Workflow for the Halex Process

Caption: Workflow for the synthesis of this compound via the Halex process.

Electrophilic Nitration

Analogues of this compound can be synthesized through the electrophilic nitration of a corresponding fluorinated aromatic precursor. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitroanisole

-

Reactants: 2-fluoroanisole, fuming nitric acid, and acetic anhydride.

-

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-fluoroanisole in acetic anhydride.

-

Cool the solution to -2 °C in an ice-salt bath.

-

Slowly add fuming nitric acid dropwise, ensuring the temperature remains between -2 °C and 0 °C.[2]

-

After the addition is complete, continue stirring at this temperature for several hours.

-